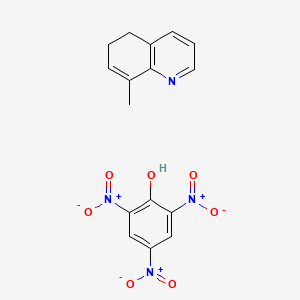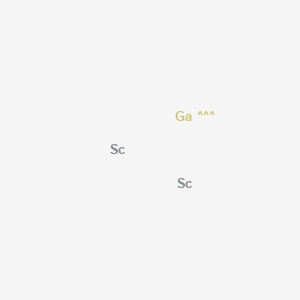
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C7H10N2O3. It is known for its unique structure, which includes a pyrimidine ring substituted with a hydroxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, resulting in the formation of the hydroxypropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxypropyl group may play a role in binding to enzymes or receptors, influencing their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of 5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
5-Hydroxypropyluracil: A similar compound with a hydroxypropyl group attached to the uracil ring.
5-Methyluracil: Another pyrimidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61081-50-3 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-(3-hydroxypropyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-10-6-7(4-3-5-12)8(13)11(2)9(10)14/h6,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
MGUSVKQVZBOJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=O)N(C1=O)C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
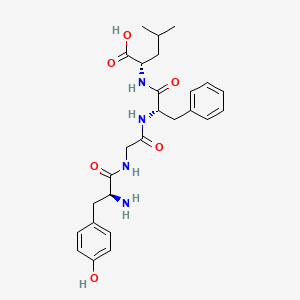
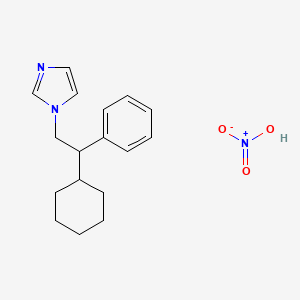
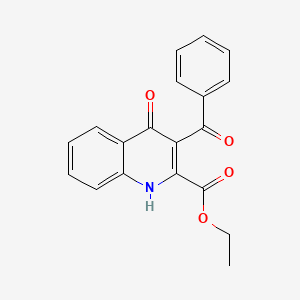
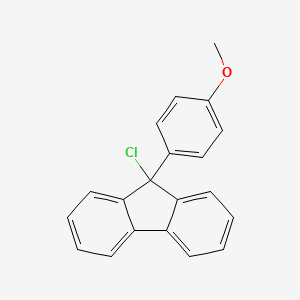
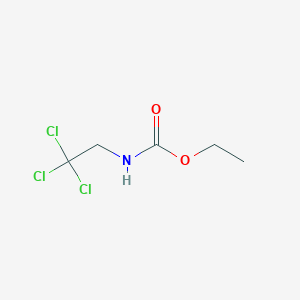
![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
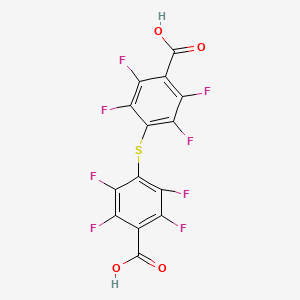
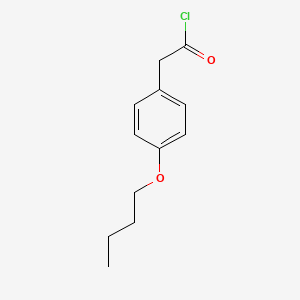
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
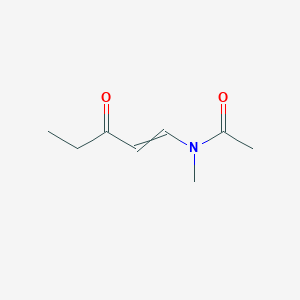
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
